molecular formula C15H14N4O4S B2483288 methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate CAS No. 1396874-91-1

methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate

Cat. No.: B2483288
CAS No.: 1396874-91-1
M. Wt: 346.36
InChI Key: CXGASMNAPFDYMH-UHFFFAOYSA-N
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Description

Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazine, azetidine, and thiophene rings. Examples include:

Uniqueness

Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-15(22)10-2-5-24-13(10)18-12(20)9-7-19(8-9)14(21)11-6-16-3-4-17-11/h2-6,9H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGASMNAPFDYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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